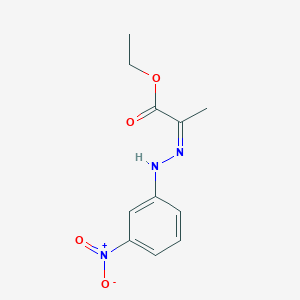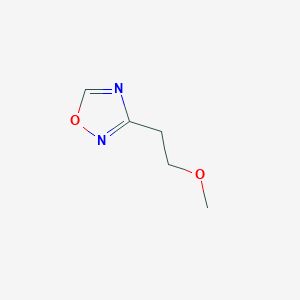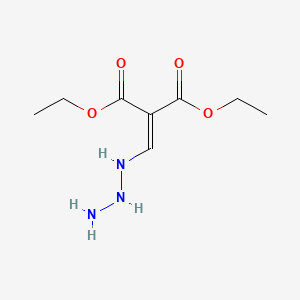![molecular formula C19H16F3N3O2 B14095542 5-(2-hydroxy-3,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14095542.png)
5-(2-hydroxy-3,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-hydroxy-3,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrazole ring substituted with hydroxy, dimethylphenyl, and trifluoromethylphenyl groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxy-3,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-3,5-dimethylbenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate carboxylic acid derivative to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-hydroxy-3,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxy group yields a ketone, while reduction of a nitro group yields an amine.
Applications De Recherche Scientifique
5-(2-hydroxy-3,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(2-hydroxy-3,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The trifluoromethyl group enhances its binding affinity and stability, making it a potent modulator of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-hydroxy-3,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
- 3,5-Bis(trifluoromethyl)benzyl modified triazine-based compounds
- Radical trifluoromethylation derivatives
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and trifluoromethyl groups enhances its versatility in various applications .
Propriétés
Formule moléculaire |
C19H16F3N3O2 |
|---|---|
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
3-(2-hydroxy-3,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H16F3N3O2/c1-10-6-11(2)17(26)14(7-10)15-9-16(25-24-15)18(27)23-13-5-3-4-12(8-13)19(20,21)22/h3-9,26H,1-2H3,(H,23,27)(H,24,25) |
Clé InChI |
DBMMNGHXHUFDQM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C2=NNC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3,4,6-tetradeuterio-5-[(2R)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14095488.png)

![5-(2-hydroxy-5-methylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14095497.png)
![1-[3-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)propyl]piperidine-4-carboxamide](/img/structure/B14095502.png)
![2-(1,3-benzodioxol-5-yl)-5-(2,5-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14095509.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclohexyl-N-methylacetamide](/img/structure/B14095511.png)

![2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine](/img/structure/B14095519.png)
![2-Benzyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095522.png)

![3-(2-hydroxy-4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B14095535.png)
